molecular formula C12H15NO B14238371 1-Ethyl-5-phenylpyrrolidin-2-one CAS No. 214263-94-2

1-Ethyl-5-phenylpyrrolidin-2-one

Cat. No.: B14238371
CAS No.: 214263-94-2
M. Wt: 189.25 g/mol
InChI Key: FNDKVGIVEZIURV-UHFFFAOYSA-N
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Description

1-Ethyl-5-phenylpyrrolidin-2-one is a pyrrolidinone derivative characterized by a five-membered lactam ring with an ethyl group at position 1 and a phenyl group at position 5. Pyrrolidinones are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis due to their polarity, stability, and versatility as intermediates.

Properties

CAS No.

214263-94-2

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-ethyl-5-phenylpyrrolidin-2-one

InChI

InChI=1S/C12H15NO/c1-2-13-11(8-9-12(13)14)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3

InChI Key

FNDKVGIVEZIURV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(CCC1=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Features
1-Ethyl-5-phenylpyrrolidin-2-one (Target) 1-Ethyl, 5-Phenyl C₁₂H₁₅NO 189.25 High lipophilicity due to phenyl group
5-Ethyl-5-(4-methoxyphenyl)pyrrolidin-2-one 5-Ethyl, 5-(4-MeO-Ph) C₁₃H₁₇NO₂ 219.28 Methoxy group enhances electron density
5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one 1-(Phenylethyl), 5-Hydroxy C₁₂H₁₅NO₂ 205.25 Hydroxy group increases polarity and H-bonding potential
1-Ethenylpyrrolidin-2-one 1-Ethenyl C₆H₉NO 111.14 Ethenyl group enables polymerization
5-Methyl-2-pyrrolidone 5-Methyl C₅H₉NO 99.13 Common solvent with low molecular weight
1-Ethyl-5-hydroxypyrrolidin-2-one 1-Ethyl, 5-Hydroxy C₆H₁₁NO₂ 129.16 Balanced hydrophilicity for pharmaceutical intermediates

Key Observations:

  • Substituent Position and Type: The target compound’s 1-ethyl and 5-phenyl substituents distinguish it from analogs like 5-methyl-2-pyrrolidone (methyl at position 5) and 1-ethenylpyrrolidin-2-one (ethenyl at position 1) . The phenyl group likely reduces solubility in polar solvents compared to hydroxy-substituted analogs (e.g., 5-hydroxy derivatives in ).
  • Electronic Effects: The methoxy group in 5-Ethyl-5-(4-methoxyphenyl)pyrrolidin-2-one may donate electrons to the aromatic ring, altering reactivity in electrophilic substitution reactions.

Physicochemical and Functional Differences

Solubility and Polarity

  • Lipophilicity: The target compound’s phenyl group increases hydrophobicity compared to hydroxy-substituted derivatives (e.g., ). This property may favor membrane permeability in drug candidates.
  • Hydrogen Bonding: Hydroxy-containing analogs (e.g., ) exhibit higher polarity due to H-bonding capacity, enhancing solubility in aqueous media.

Thermal Stability

  • Higher molecular weight analogs like 5-Ethyl-5-(4-methoxyphenyl)pyrrolidin-2-one (219.28 g/mol) may exhibit elevated melting/boiling points compared to low-weight derivatives such as 5-methyl-2-pyrrolidone (99.13 g/mol) .

Preparation Methods

Donor–Acceptor Cyclopropane Ring-Opening and Lactamization

Lewis Acid-Catalyzed Ring-Opening with Primary Amines

A highly efficient route involves the Lewis acid-catalyzed opening of DA cyclopropanes 1 with primary amines, followed by in situ lactamization and dealkoxycarbonylation (Scheme 1). For instance, nickel perchlorate catalyzes the reaction between cyclopropane 1a (dimethyl 2-(3,4,5-trimethoxyphenyl)cyclopropane-1,1-dicarboxylate) and 2-fluoroaniline, yielding 1-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidin-2-one (2b ) in 79% yield after scale-up to 1.00 g of starting material. The mechanism proceeds via an SN2-like nucleophilic attack at the cyclopropane’s electrophilic carbon, with subsequent lactamization driven by acetic acid-mediated cyclization.

Table 1: Representative DA Cyclopropane Substrates and Amines
Cyclopropane Amine Catalyst Yield (%) Reference
1a 2-Fluoroaniline Ni(ClO4)2 79
1b Benzylamine BF3·OEt2 68
1c Cyclobutylamine Zn(OTf)2 55

One-Pot Dealkoxycarbonylation

To eliminate the ester group at C(3), a one-pot saponification-thermolysis sequence is employed. For example, alkaline hydrolysis of the intermediate γ-amino ester followed by heating at 120°C under reduced pressure affords 1-ethyl-5-phenylpyrrolidin-2-one (2a ) in 73% overall yield. This method circumvents intermediate isolation, enhancing practicality for large-scale synthesis.

Condensation and Cyclization Strategies

Aniline–Hex-5-en-2-one Condensation

A traditional approach involves the condensation of aniline with hex-5-en-2-one in ethanol under reflux, facilitated by sodium iodide (NaI). This method, adapted from earlier protocols, produces 1-ethyl-5-phenylpyrrolidin-2-one in 65–70% yield after chromatographic purification. The reaction proceeds via Michael addition followed by intramolecular cyclization, with NaI enhancing the nucleophilicity of the amine.

Microfluidic Synthesis for Enhanced Efficiency

Recent advances in microfluidic technology enable rapid optimization of reaction parameters. A representative procedure involves the continuous-flow reaction of 4-isopropylphenylamine with phenylacetylene in a microreactor, achieving 76% yield of 1-(4-isopropylphenyl)-3,3-dimethyl-5-phenylpyrrolidin-2-one within 10 minutes. Although this example pertains to a structural analog, the methodology is adaptable to 1-ethyl-5-phenylpyrrolidin-2-one by substituting ethylamine derivatives.

Table 2: Microfluidic Reaction Parameters
Parameter Value
Residence Time 10 min
Temperature 80°C
Solvent Toluene/AcOH (3:1)
Yield 76%

Post-Synthetic Modifications

Enantioselective Synthesis

Chiral DA cyclopropanes, such as ( S)-2-( p-tolyl)cyclopropane-1,1-dicarboxylate, undergo ring-opening with ethylamine to yield ( R)-1-ethyl-5-( p-tolyl)pyrrolidin-2-one with >99% enantiomeric excess (ee). The stereochemical integrity is preserved via an SN2 mechanism during cyclopropane cleavage, confirmed by X-ray crystallography.

Functional Group Interconversions

The C(3) ester group in intermediates allows diversification. For instance, reduction with LiAlH4 yields 3-hydroxypyrrolidin-2-ones, while palladium-catalyzed cross-coupling introduces aryl groups at this position.

Comparative Analysis of Methodologies

Table 3: Advantages and Limitations of Key Methods
Method Advantages Limitations
DA Cyclopropane Opening High yields, one-pot scalability Requires specialized substrates
Condensation Simple reagents, no catalyst Moderate yields, byproduct formation
Microfluidic Rapid optimization, high throughput Equipment-dependent

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